

TYRA-200: A Comprehensive Analysis of its FGFR Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-200 is an orally bioavailable, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Developed by Tyra Biosciences, this next-generation inhibitor is designed to target both wild-type FGFR and clinically observed acquired resistance mutations that emerge during cancer therapy.[1] This document provides an in-depth technical overview of the FGFR selectivity profile of **TYRA-200**, presenting key preclinical data, detailed experimental methodologies, and a visual representation of the associated signaling pathways and workflows.

Core Mechanism of Action

TYRA-200 is an investigational, oral inhibitor of FGFR1/2/3.[3][4] Its mechanism of action involves targeting and binding to these receptors, thereby inhibiting their activity.[3][4] This inhibition is particularly potent against activating FGFR2 gene alterations and resistance mutations.[3][4] Preclinical studies have demonstrated its ability to induce dose-dependent tumor regression in animal models with both wild-type and mutant FGFR2.[2] TYRA-200 is currently under evaluation in a Phase 1 clinical trial for patients with advanced or metastatic intrahepatic cholangiocarcinoma and other solid tumors with activating FGFR2 gene alterations who have developed resistance to other therapies.[5]



Quantitative Selectivity Profile

The selectivity of **TYRA-200** has been characterized through various enzymatic and cell-based assays. The following tables summarize the key inhibitory activities of **TYRA-200** against different FGFR isoforms and other kinases.

Enzymatic Activity of TYRA-200 Against Wild-Type FGFR

Isoforms and Other Kinases

Data generated from a

KINOMEscan screen by

Reaction Biology Inc.[6][7]

Cellular Activity of TYRA-200 vs. Futibatinib in Ba/F3 Cells



Cell Line	TYRA-200 IC50 (nM)	Futibatinib IC50 (nM)	Fold Selectivity for FGFR2 (TYRA-200)
Ba/F3-FGFR1	17.2	2.7	2.0x vs FGFR1
Ba/F3-FGFR2	8.4	1.7	1.0x
Ba/F3-FGFR3	1.2	0.5	7.0x vs FGFR3
Ba/F3-FGFR4	151.6	9.9	18.1x vs FGFR4

IC50 values were

determined in Ba/F3

cell lines expressing

the respective FGFR

isoforms.[6]

Enzymatic Activity of TYRA-200 Against Wild-Type and Mutant FGFR2

FGFR2 Variant	IC50 (nM)	
Wild-Type	< 1	
N550D	< 1	
N550H	< 1	
N550K	< 1	
E566A	< 1	
V565F	< 1	
V565L	< 1	
Enzymatic IC50 measurements were generated at Reaction Biology Corp.[8][9]		

Experimental Protocols Enzymatic Kinase Assays



The enzymatic activity of **TYRA-200** was determined by Reaction Biology Corp.[7][8][9][10] While specific, detailed protocols are proprietary, the general methodology for such assays is as follows:

- Reagents: Recombinant human FGFR kinases, ATP, appropriate substrates (e.g., poly(Glu, Tyr) 4:1), and test compounds (TYRA-200).
- Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the kinase. This is typically a radiometric assay using ³³P-ATP or a non-radiometric assay using fluorescence or luminescence detection.
- Procedure:
 - Kinase, substrate, and test compound are incubated together in a buffer solution.
 - The reaction is initiated by the addition of ATP.
 - After a set incubation period at a controlled temperature, the reaction is stopped.
 - The amount of substrate phosphorylation is quantified.
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
 - All experiments were conducted under identical conditions and tested in duplicate.[7][8]
 [10]

Cell-Based Assays

Cellular potency was assessed using various cell lines, including Ba/F3 cells engineered to express different FGFR isoforms and cancer cell lines with endogenous FGFR alterations.[6][7] [11]

- Cell Lines:
 - Ba/F3 cells expressing wild-type or mutant FGFRs.
 - SNU-16 (gastric carcinoma) with FGFR2 amplification.[7][11]

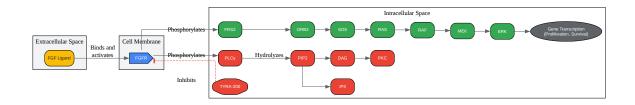


- AN3CA (endometrial cancer) with FGFR2 N550K mutation.[6][11]
- Cell Viability Assay (CellTiter-Glo® 2.0):
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a range of concentrations of the test compound (TYRA-200) or vehicle control.
 - After an incubation period of 72-120 hours, the CellTiter-Glo® 2.0 reagent is added to the wells.[7]
 - This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
 - Luminescence is measured using a plate reader.
 - IC50 values are determined from the dose-response curves. IC50 values were averaged from three independent experiments.[7]
- Protein Expression Analysis (Simple Western™ Jess):
 - Cells are treated with the test compound or vehicle for a specified time (e.g., 2 hours at 50nM).[7]
 - Cell lysates are prepared, and protein concentrations are determined.
 - Protein expression and phosphorylation status of key signaling molecules (e.g., pERK, ERK, pFRS2, FRS2) are analyzed using the Simple Western™ Jess system, a capillarybased electrophoresis method.[7]

Signaling Pathway and Experimental Workflow Visualizations FGFR Signaling Pathway

The following diagram illustrates the canonical FGFR signaling cascade, which is inhibited by **TYRA-200**.





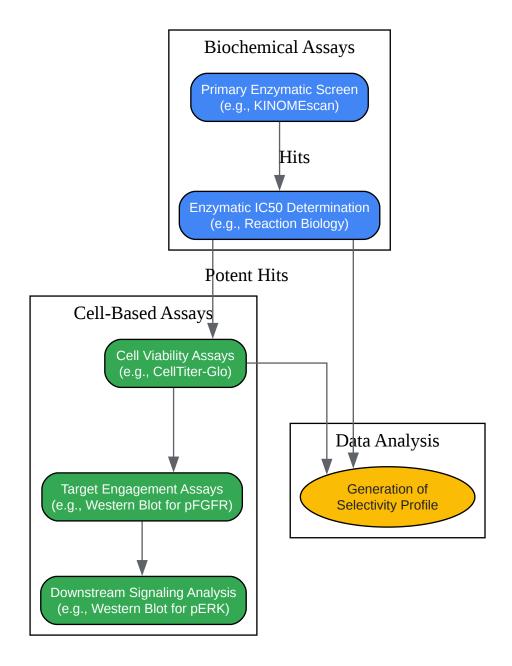
Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by TYRA-200.

Experimental Workflow for Determining Kinase Selectivity

The following diagram outlines the typical workflow used to determine the selectivity profile of a kinase inhibitor like **TYRA-200**.





Click to download full resolution via product page

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. drughunter.com [drughunter.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyra Biosciences Doses First Patient with TYRA-200 and Provides Positive Updates on TYRA-300 [prnewswire.com]
- 4. sec.gov [sec.gov]
- 5. TYRA-200: Next generation inhibitor designed to potently target FGFR2 alterations and resistance mutations ACS Fall 2025 American Chemical Society [acs.digitellinc.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. ir.tyra.bio [ir.tyra.bio]
- 8. filecache.investorroom.com [filecache.investorroom.com]
- 9. filecache.investorroom.com [filecache.investorroom.com]
- 10. filecache.investorroom.com [filecache.investorroom.com]
- 11. TYRA-200: a potent oral FGFR inhibitor tackling resistance mutations | BioWorld [bioworld.com]
- To cite this document: BenchChem. [TYRA-200: A Comprehensive Analysis of its FGFR Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#tyra-200-fgfr-selectivity-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com